molecular formula C19H22N4O4 B12436906 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione

8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione

Cat. No.: B12436906
M. Wt: 370.4 g/mol
InChI Key: IZFYJVITWLNDJA-UHFFFAOYSA-N
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Description

8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. It is characterized by its unique structure, which includes a purine core substituted with a dimethoxyphenyl group and diethyl groups. This compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Preparation Methods

The synthesis of 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione involves several steps. One common method includes the coupling of 5,6-diamino-1,3-diethyluracil with 3,4-dimethoxycinnamic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a coupling agent. This is followed by cyclization with aqueous sodium hydroxide and selective methylation using methyl iodide, potassium carbonate, and dimethylformamide .

Chemical Reactions Analysis

8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has been extensively studied for its applications in various fields:

Mechanism of Action

The primary mechanism of action of 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione involves antagonism of the adenosine A2A receptor. This receptor is co-localized with dopamine D2 receptors in the striatum, and its antagonism enhances dopamine-dependent signaling. This mechanism is particularly relevant in the context of Parkinson’s disease, where it helps alleviate motor symptoms without inducing dyskinesias .

Comparison with Similar Compounds

Similar compounds include:

8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione stands out due to its specific receptor selectivity and potential therapeutic applications in neurological disorders.

Properties

IUPAC Name

8-[2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-12-7-9-13(26-3)14(11-12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFYJVITWLNDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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